N-tert-butyl-2-{octahydrocyclopenta[c]pyrrol-2-yl}acetamide
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Overview
Description
N-tert-butyl-2-{octahydrocyclopenta[c]pyrrol-2-yl}acetamide is a complex organic compound with a unique structure that includes a tert-butyl group and an octahydrocyclopenta[c]pyrrol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-2-{octahydrocyclopenta[c]pyrrol-2-yl}acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of tert-butylamine with a suitable cyclopentane derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often using advanced techniques such as high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-2-{octahydrocyclopenta[c]pyrrol-2-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
N-tert-butyl-2-{octahydrocyclopenta[c]pyrrol-2-yl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-tert-butyl-2-{octahydrocyclopenta[c]pyrrol-2-yl}acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical events. These interactions may involve binding to active sites or altering the conformation of target molecules.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl N-(1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-5-yl)carbamate
- tert-butyl N-{octahydrocyclopenta[c]pyrrol-4-yl}carbamate
Uniqueness
N-tert-butyl-2-{octahydrocyclopenta[c]pyrrol-2-yl}acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its tert-butyl group and octahydrocyclopenta[c]pyrrol ring system differentiate it from other similar compounds, making it a valuable subject of study in various research fields.
Properties
Molecular Formula |
C13H24N2O |
---|---|
Molecular Weight |
224.34 g/mol |
IUPAC Name |
2-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-N-tert-butylacetamide |
InChI |
InChI=1S/C13H24N2O/c1-13(2,3)14-12(16)9-15-7-10-5-4-6-11(10)8-15/h10-11H,4-9H2,1-3H3,(H,14,16) |
InChI Key |
YBGOOCMIGIMDHL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)CN1CC2CCCC2C1 |
Origin of Product |
United States |
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